4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
CAS No.: 6566-40-1
Cat. No.: VC3712275
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6566-40-1 |
|---|---|
| Molecular Formula | C11H10O3 |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | 4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14) |
| Standard InChI Key | UYNMKOITXUEVCZ-UHFFFAOYSA-N |
| SMILES | C1C(CC(=O)C2=CC=CC=C21)C(=O)O |
| Canonical SMILES | C1C(CC(=O)C2=CC=CC=C21)C(=O)O |
Introduction
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 190.19 g/mol. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene moiety with a carboxylic acid functional group and a ketone group at specific positions on the naphthalene ring. It is recognized by its CAS number 6566-40-1 and is sometimes referred to by various synonyms including (R)-4-Oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid and (S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Synthesis and Reactions
The synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through various chemical pathways. One common method involves the oxidation of specific precursors such as DL-benzylsuccinic acid under controlled conditions to yield the desired product.
Applications and Research Findings
This compound has garnered interest in various fields due to its potential applications:
Pharmaceutical Applications
Research indicates that derivatives of tetrahydronaphthalene compounds may exhibit biological activity, including anti-inflammatory and analgesic properties. The carboxylic acid functionality enhances solubility and bioavailability in pharmaceutical formulations.
Material Science
Due to its structural characteristics, this compound may be explored for use in polymer chemistry or as a building block for more complex organic materials.
Market Availability
The compound is commercially available from several suppliers with varying purity levels and packaging options:
| Manufacturer | Product Number | Purity | Packaging | Price (USD) |
|---|---|---|---|---|
| TRC | O991663 | 95% | 2.5 mg | $45 |
| American Custom Chemicals Corporation | CHM0314338 | 95% | 5 mg | $504.86 |
| Chemenu | CM240512 | 95% | 5 g | $926 |
| Crysdot | CD12046037 | 95+% | 5 g | $982 |
| Labseeker | SC-34817 | 95% | 5 g | $2145 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume